

Spectroscopic data for trifluoromethylpyridine intermediates

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyridin-3-yl)methanol

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A Comparative Guide to the Spectroscopic Data of Trifluoromethylpyridine Intermediates

Trifluoromethylpyridines are pivotal structural motifs in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group.^{[1][2]} This guide provides a comparative analysis of spectroscopic data for key trifluoromethylpyridine intermediates, offering researchers, scientists, and drug development professionals a valuable resource for compound characterization and synthesis verification. The information presented is compiled from various studies and provides insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several trifluoromethylpyridine intermediates. This allows for a direct comparison of their characteristic signals.

2-Substituted-4-(Trifluoromethyl)pyridine Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)	Reference
2-Chloro-4-(trifluoromethyl)pyridine	8.68 (d, 1H), 7.75 (s, 1H), 7.60 (d, 1H)	152.9, 150.9, 136.2 (q), 123.5 (q), 121.2, 119.4	-63.8	1605, 1560, 1470, 1330, 1170, 1130, 1070, 840	Not Specified	[3]
2-Amino-4-(trifluoromethyl)pyridine	Not Specified	Not Specified	Not Specified	Not Specified	162.11 (M ⁺)	[4]

3-Substituted-(Trifluoromethyl)pyridine Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)	Reference
2-Methoxy-3-(trifluoromethyl)pyridine	8.32 (d, 1H), 7.84 (d, 1H), 6.95 (dd, 1H), 4.03 (s, 3H)	161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1	-64.03	Not Specified	177.0403 (M ⁺)	[5][6]
3-Trifluoromethylpyridine	Not Specified	Not Specified	Not Specified	Not Specified	147.0979 (M ⁺)	[7]

Other Trifluoromethylpyridine Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)	Reference
4-(Trifluoromethyl)pyridine	8.8 (d, 2H), 7.6 (d, 2H)	Not Specified	Not Specified	Not Specified	147.10 (M ⁺)	[8][9]
2-(Trifluoromethyl)pyridine	8.6 (d, 1H), 7.9 (t, 1H), 7.5 (m, 2H)	Not Specified	Not Specified	Not Specified	Not Specified	[10]
2,6-Dichloro-4-(trifluoromethyl)pyridine	7.75 (s, 2H)	152.2, 135.2 (q), 123.0 (q), 120.4	Not Specified	Not Specified	Not Specified	[11]
2,3-Dichloro-5-(trifluoromethyl)pyridine	Not Specified	Not Specified	-62.7	Not Specified	215.99 (M ⁺)	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. Below are protocols for the synthesis and characterization of select trifluoromethylpyridine intermediates.

Synthesis of 2-Chloro-4-trifluoromethylpyridine

This protocol describes a method for the synthesis of 2-chloro-4-trifluoromethylpyridine from 4-trifluoromethyl-2-pyridone.

Procedure:

- A solution of 4-trifluoromethyl-2-pyridone in N,N-dimethylformamide is prepared.
- Phosphorus pentachloride (1.1 equivalents) is added to the solution.
- Dry hydrogen chloride gas is passed through the reaction mixture.
- After the reaction is complete, the mixture is poured into ice water.
- The product is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by distillation under reduced pressure to yield 2-chloro-4-trifluoromethylpyridine.[13]

Characterization of 2-Chloro-4-(trifluoromethyl)pyridine

The following methods were used for the characterization of the synthesized compound.

- FT-IR Spectroscopy: The FT-IR spectrum was recorded on a Perkin Elmer spectrophotometer in the region of 4000–400 cm^{-1} .[3]
- FT-Raman Spectroscopy: The FT-Raman spectrum was recorded on a Bruker FRA 106/S instrument with a Nd:YAG laser source operating at 1064 nm in the range of 4000–100 cm^{-1} .[3]
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III NMR spectrometer using DMSO as the solvent, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).[3]

Synthesis of 2-methoxy-3-(trifluoromethyl)pyridine

A general procedure for the synthesis of trifluoromethylated pyridines is described, which can be adapted for 2-methoxy-3-(trifluoromethyl)pyridine.

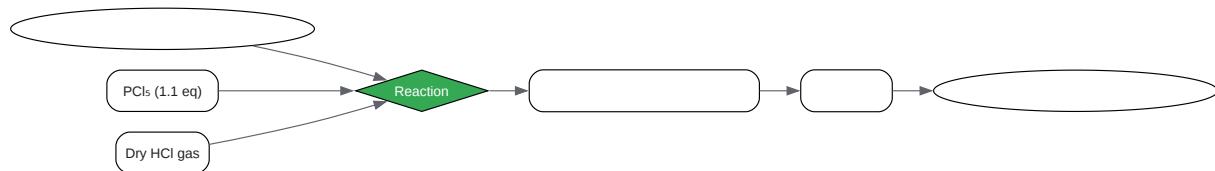
General Procedure:

- NMR spectra were obtained on a 400 MHz spectrometer using CDCl_3 or CD_3CN as deuterated solvents.

- Proton, carbon, and fluorine resonances were recorded at 400 MHz, 100 MHz, and 376 MHz, respectively.
- Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard for ^1H and ^{13}C NMR, and CFCl_3 as an external standard for ^{19}F NMR.[\[5\]](#)

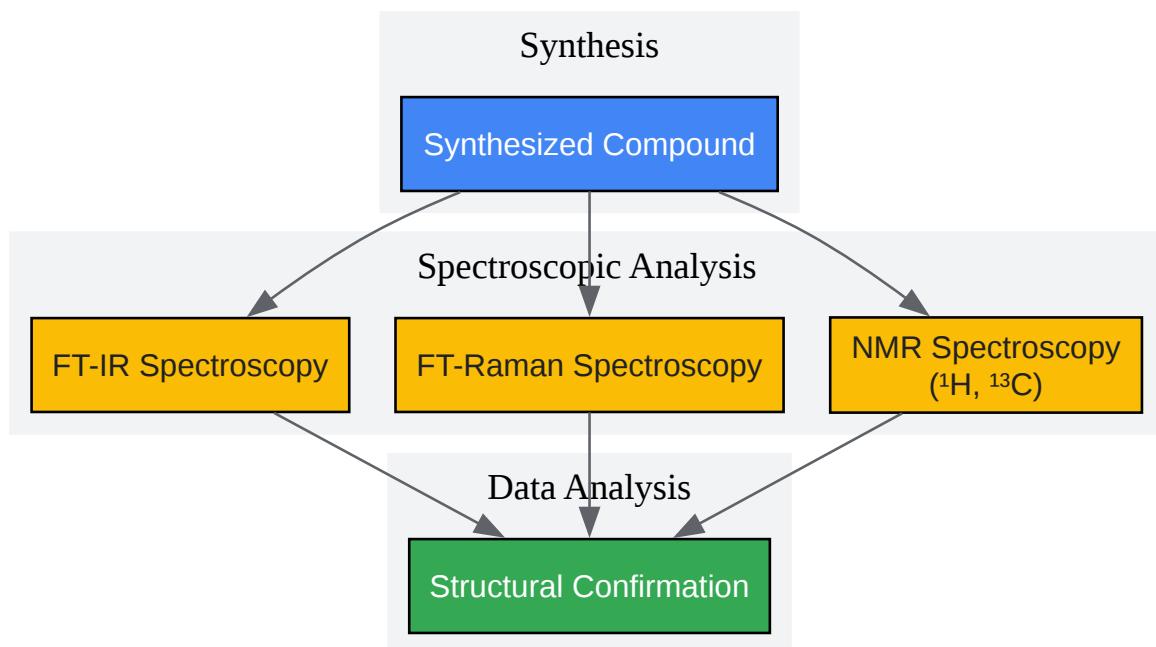
Synthetic Pathways and Workflows

Visualizing synthetic routes and experimental workflows can aid in understanding the overall process.



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Caption: Synthetic workflow for 2-Chloro-4-trifluoromethylpyridine.



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Caption: General workflow for spectroscopic characterization.

Alternative Synthetic Approaches

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies:

- Chlorine/Fluorine Exchange: This method involves the synthesis of a trichloromethylpyridine intermediate followed by a halogen exchange reaction to introduce the trifluoromethyl group. This is a common industrial method for producing compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][14]
- Cyclocondensation Reactions: This approach utilizes a building block that already contains the trifluoromethyl group. These building blocks are then used in cyclocondensation reactions to construct the pyridine ring.[15] This method offers a way to build complex trifluoromethylpyridines from acyclic precursors.

The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and scalability. The direct fluorine exchange method is

often employed for large-scale production of specific isomers, while cyclocondensation provides greater flexibility for accessing a wider range of derivatives in a laboratory setting.

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